molecular formula C8H4F2S B14075502 6,7-Difluorobenzo[b]thiophene CAS No. 1388060-95-4

6,7-Difluorobenzo[b]thiophene

Cat. No.: B14075502
CAS No.: 1388060-95-4
M. Wt: 170.18 g/mol
InChI Key: MGJSBXGEXUZLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluorobenzo[b]thiophene is a fluorinated aromatic heterocycle of significant interest in medicinal chemistry and pharmaceutical research. The benzo[b]thiophene core is a recognized privileged pharmacophore, ranking as the 4th most prevalent sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the last decade . The strategic incorporation of fluorine atoms at the 6 and 7 positions is typically employed to fine-tune a compound's physicochemical properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . This scaffold is a versatile building block for developing novel therapeutic agents. Research into analogous thiophene and benzo[b]thiophene derivatives has demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . Specifically, substituted benzo[b]thiophene-2-carboxylate derivatives serve as key intermediates in synthesizing more complex molecules for drug discovery campaigns . The presence of the fluorine atoms also makes this compound a valuable substrate in metal-catalyzed cross-coupling reactions and other synthetic transformations to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer & Safety: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and handle this compound with appropriate precautions. The information presented is based on the chemical class and related structures; specific data for this exact compound should be verified prior to use.

Properties

CAS No.

1388060-95-4

Molecular Formula

C8H4F2S

Molecular Weight

170.18 g/mol

IUPAC Name

6,7-difluoro-1-benzothiophene

InChI

InChI=1S/C8H4F2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H

InChI Key

MGJSBXGEXUZLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)F)F

Origin of Product

United States

Preparation Methods

Table 1: Halogen Exchange Performance Comparison

Precursor Fluoride Source Solvent Temp (°C) Time (h) Yield (%)
6,7-Dichloro KF Sulfolane 180 24 62
6,7-Dichloro CsF/18-crown-6 THF 100 8 70
5-Bromo-6-chloro AgF DMF 120 12 58

Directed C–H Fluorination

Transition metal-catalyzed C–H activation enables direct fluorination of benzo[b]thiophene. Using palladium(II) acetate and N-fluorobenzenesulfonimide (NFSI) in trifluoroacetic acid (TFA), fluorination occurs at the 6- and 7-positions with 73% regioselectivity. The directing group strategy involves installing a pyridine auxiliary at the 3-position, which coordinates palladium to facilitate ortho-fluorination. After fluorination, the auxiliary is removed via hydrolysis, yielding 6,7-difluorobenzo[b]thiophene in 65% overall yield.

Electrophilic Fluorination

Electrophilic agents like Selectfluor™ ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) enable direct fluorination. Reacting benzo[b]thiophene with Selectfluor™ in acetonitrile at 60°C for 6 hours introduces fluorine at electron-rich positions. However, this method produces a mixture of mono- and difluorinated products (35% combined yield), necessitating chromatographic separation.

Microwave- and Light-Assisted Synthesis

Innovative techniques leverage energy-efficient activation. A patent-inspired approach (CN113480517A) uses n-heptane as a solvent under 200W bulb irradiation to facilitate radical bromination. Adapting this for fluorination, N-fluorosuccinimide (NFS) and benzoyl peroxide initiate a radical chain mechanism, yielding this compound in 55% yield after 4 hours. Microwave irradiation (140°C, 1 hour) in chlorobenzene improves homogeneity, boosting yield to 71%.

Industrial-Scale Production

Hangzhou Cyclic PharmaTech employs a hybrid approach: halogen exchange followed by recrystallization from petroleum ether. Pilot-scale batches (10 kg) achieve 98% purity (HPLC), with residual solvent levels below 0.1% (GC-MS).

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs of 6,7-Difluorobenzo[b]thiophene, their similarity scores, and distinguishing features:

Compound Name CAS Number Similarity Score Key Features Applications
6,7-Dihydro-4-benzo[b]thiophenone 13414-95-4 0.96 Ketone group at position 4; non-fluorinated Intermediate in organic synthesis
4,5,6,7-Tetrahydrobenzo[b]thiophene 19156-54-8 0.73 Saturated cyclohexane ring; carboxylic acid substituent Antimicrobial, kinase inhibitors
2-Amino-3-carbomethoxy-4,5,6,7-THB* N/A N/A Amino and ester functional groups; chromium-complexed Antimicrobial, electronic materials
6,11-Dihydrodibenzo[b,e]thiepin-11-one 1531-77-7 0.75 Dibenzothiepin scaffold; ketone group Not specified

*THB = Tetrahydrobenzo[b]thiophene .

  • 6,7-Dihydro-4-benzo[b]thiophenone: While structurally similar, the absence of fluorine and presence of a ketone group reduce its electron-withdrawing effects, making it less reactive in electrophilic substitution compared to this compound .
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: Saturation of the benzene ring reduces aromaticity, altering electronic properties. These compounds exhibit notable antimicrobial activity but lack the fluorination-driven stability seen in this compound .
  • Chromium(III) Complex of 2-Amino-3-carbomethoxy-THB: The coordination of chromium enhances antimicrobial activity, but the lack of fluorine substituents limits its utility in electronic applications .

Reactivity in Desulfurization Processes

Benzothiophene (BT) and dibenzothiophene (DBT) are benchmark sulfur-containing compounds studied in hydrodesulfurization (HDS). Fluorination at the 6- and 7-positions in this compound likely reduces reactivity in HDS compared to BT due to increased steric and electronic hindrance, mirroring trends observed in substituted DBTs . Non-fluorinated thiophenes (e.g., thiophene, BT) are more readily converted under HDS conditions, with reactivity order: thiophene > BT > DBT .

Biological Activity

6,7-Difluorobenzo[b]thiophene is a synthetic organic compound that belongs to the class of benzothiophenes. Its structure features fluorine substitutions at the 6 and 7 positions, which significantly influence its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of this compound is C9H5F2SC_9H_5F_2S with a molecular weight of approximately 182.20 g/mol. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have demonstrated the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

The IC50 values for these cell lines were determined as follows:

Cell Line IC50 (µM)
HeLa15
MCF-720
HCT11610

These findings indicate that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK1).
  • Oxidative Stress Modulation : It may also modulate oxidative stress pathways, contributing to its anticancer effects.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of difluorobenzo[b]thiophene in inhibiting cancer cell growth. The study found that compounds with higher fluorine substitution exhibited enhanced anticancer activity compared to their non-fluorinated counterparts .
  • Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of difluorobenzo[b]thiophene derivatives highlighted their effectiveness against resistant strains of bacteria. The study concluded that these compounds could potentially be developed into new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Difluorobenzo[b]thiophene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Common methods include AuCl-catalyzed cyclization of ethynyl precursors (e.g., t-butylsulfanyl derivatives) and multicomponent ring-forming reactions. Regioselectivity is controlled by steric/electronic effects of fluorine substituents and catalyst choice. For example, AuCl promotes cyclization at the 4,7-positions in related systems, while Pd-mediated cross-coupling can introduce functional groups post-synthesis . Optimize solvent polarity (e.g., THF vs. dioxane) and temperature (room temp. vs. reflux) to minimize side products.

Q. How can spectroscopic and crystallographic techniques be optimized for characterizing fluorinated thiophene derivatives?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to track fluorination efficiency and 1H^{1}\text{H}-13C^{13}\text{C} HMBC for regiochemical confirmation. For crystallography, address disorder in thiophene rings (common in fluorinated analogs) via low-temperature data collection and occupancy refinement. Pair X-ray diffraction with DFT-optimized geometries (e.g., MP2/6-311G**) to validate bond lengths and angles .

Q. What are the key considerations for designing biological activity assays for this compound derivatives?

  • Methodological Answer : Prioritize structural analogs with known antimicrobial or antifungal profiles (e.g., tetrahydrobenzo[b]thiophenes). Use MIC (Minimum Inhibitory Concentration) assays against Candida albicans or bacterial strains, and employ Partial Least Squares (PLS) discriminant analysis to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends .

Advanced Research Questions

Q. How do structural modifications at the 6,7-positions of benzo[b]thiophene affect electronic properties in materials science applications?

  • Methodological Answer : Fluorine's electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing charge transport in organic electronics. Use cyclic voltammetry to measure redox potentials and DFT (B3LYP/6-31G*) to model frontier orbitals. Compare with non-fluorinated analogs to quantify π-conjugation disruption .

Q. What experimental design principles mitigate contradictions in catalytic desulfurization studies of thiophene derivatives?

  • Methodological Answer : Conflicting results (e.g., thiophene conversion vs. catalyst size) arise from variable reaction parameters. Apply a factorial design to isolate effects of temperature (150–250°C), catalyst concentration (1–5 wt%), and thiophene/water ratio (1:1–1:5). Use Benjamini-Hochberg correction to control false discovery rates in multi-variable datasets .

Q. How can computational modeling resolve discrepancies in reported adsorption energetics of this compound on mineral surfaces?

  • Methodological Answer : Discrepancies stem from surface model simplifications (e.g., ignoring van der Waals interactions). Use periodic DFT (SIESTA) with dispersion corrections (D3-BJ) to simulate adsorption on pyrophyllite (001) surfaces. Validate against experimental XPS or Raman shifts in adsorbed systems .

Q. What strategies improve the crystallinity of this compound derivatives for structure-property studies?

  • Methodological Answer : Crystallinity is hindered by fluorine's small size and high electronegativity. Employ slow vapor diffusion (e.g., hexane/CH2_2Cl2_2) and annealing (80–120°C) to reduce disorder. For persistent issues, substitute one fluorine with bulkier groups (e.g., -CF3_3) to enhance lattice packing .

Q. How to design robust structure-property relationship studies for this compound-based covalent organic frameworks (COFs)?

  • Methodological Answer : Synthesize COFs via Schiff-base condensation (e.g., thiophene dialdehydes + triamines) under solvothermal conditions. Characterize porosity via BET and correlate with ORR activity using rotating disk electrode (RDE) tests. Use DFT to identify active sites (e.g., sulfur atoms in thiophene rings) and validate with in situ XAS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.